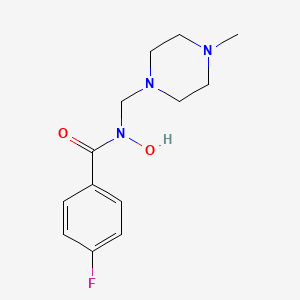

Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl-

Description

Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- (CAS: see ), is a hydroxamic acid derivative characterized by a fluorinated benzene ring and a 4-methylpiperazinyl methyl group. This compound is structurally tailored to act as a zinc-binding group (ZBG), critical for inhibiting histone deacetylases (HDACs), particularly HDAC6 . Its design incorporates:

- 4-Fluoro substituent: Enhances metabolic stability and binding specificity.

- 4-Methylpiperazinyl methyl group: Improves solubility and pharmacokinetic properties.

- Hydroxamic acid moiety: Serves as a ZBG, enabling coordination with zinc ions in HDAC catalytic sites .

The compound has been studied in the context of HDAC6-selective inhibition, with analogs like Tubastatin A and Nexturastat A sharing its hydroxamic acid core . Its structural features make it a benchmark for comparing similar derivatives.

Properties

CAS No. |

40890-96-8 |

|---|---|

Molecular Formula |

C13H18FN3O2 |

Molecular Weight |

267.30 g/mol |

IUPAC Name |

4-fluoro-N-hydroxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide |

InChI |

InChI=1S/C13H18FN3O2/c1-15-6-8-16(9-7-15)10-17(19)13(18)11-2-4-12(14)5-3-11/h2-5,19H,6-10H2,1H3 |

InChI Key |

CWQLKDMTAQKSEX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CN(C(=O)C2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Fluorobenzoyl Chloride

- Starting from commercially available 4-fluorobenzoic acid, conversion to the acid chloride is performed using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.

- This step activates the acid for subsequent amide bond formation.

Synthesis of N-(4-methylpiperazinyl)methyl Intermediate

- The 4-methylpiperazine moiety is introduced via reaction with formaldehyde or paraformaldehyde and the appropriate amine through reductive amination or nucleophilic substitution.

- Alternatively, 4-(chloromethyl)-4-fluorobenzoyl chloride can be reacted with 4-methylpiperazine to form the corresponding amide intermediate.

Formation of Benzohydroxamic Acid Derivative

- The key step involves treating the benzoyl chloride or ester intermediate with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or pyridine) to convert the acyl chloride/ester to the hydroxamic acid.

- Reaction conditions are typically mild, in aqueous or alcoholic solvents, at temperatures ranging from 0 to 50 °C.

Example Preparation Protocol (Based on Patent CN103382191B and Related Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-Fluorobenzoic acid + SOCl2, reflux, 2–4 h | Conversion to 4-fluorobenzoyl chloride | High yield (>90%) |

| 2 | 4-Methylpiperazine + formaldehyde, reductive amination conditions (NaBH3CN, MeOH) | Formation of N-(4-methylpiperazinyl)methylamine intermediate | Moderate to high yield (70–85%) |

| 3 | 4-Fluorobenzoyl chloride + N-(4-methylpiperazinyl)methylamine, base (triethylamine), solvent (DCM), 0–25 °C | Formation of amide intermediate | High yield (80–90%) |

| 4 | Amide intermediate + hydroxylamine hydrochloride, base (Na2CO3), solvent (ethanol/water), 25–40 °C, 2–6 h | Conversion to benzohydroxamic acid derivative | Moderate yield (60–75%) |

Analytical and Purification Techniques

- Purification: Typically involves recrystallization from suitable solvents (ethanol, ethyl acetate) or chromatographic methods.

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (characteristic N-OH stretch), mass spectrometry, and elemental analysis.

- Purity: High purity (>98%) is achievable with optimized crystallization.

Research Findings and Optimization Notes

- The presence of the fluorine substituent on the benzene ring influences the electronic properties, enhancing reactivity in the acylation step.

- Use of mild bases and controlled temperatures prevents hydrolysis of sensitive intermediates.

- Hydroxylamine addition is critical; excess hydroxylamine can lead to side reactions; stoichiometric control is essential.

- The piperazine ring provides solubility and biological activity modulation, so maintaining its integrity during synthesis is important.

- Patent CN103382191B provides a robust method for preparing related benzoic acid derivatives with piperazine substituents, adaptable for the fluorinated compound.

Summary Table of Preparation Methods

| Preparation Stage | Common Reagents | Conditions | Key Considerations | Typical Yield |

|---|---|---|---|---|

| Acid Chloride Formation | SOCl2 or Oxalyl chloride | Reflux, 2–4 h | Complete conversion, dry conditions | >90% |

| Piperazine Functionalization | 4-Methylpiperazine + Formaldehyde + Reducing agent | Room temp to reflux | Control pH, avoid over-alkylation | 70–85% |

| Amide Formation | Acid chloride + Piperazine derivative + Base | 0–25 °C, inert atmosphere | Exclude moisture, slow addition | 80–90% |

| Hydroxamic Acid Formation | Amide + Hydroxylamine hydrochloride + Base | 25–40 °C, aqueous/alcoholic solvent | Stoichiometry critical, mild temp | 60–75% |

Chemical Reactions Analysis

Types of Reactions

Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases and urease.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in cancer treatment due to its ability to inhibit specific enzymes.

Industry: It is used in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- involves its interaction with molecular targets such as enzymes. The hydroxamic acid moiety can chelate metal ions in the active site of enzymes, inhibiting their activity. This chelation disrupts the normal function of the enzyme, leading to its inhibition. The piperazine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in HDAC Inhibition

Hydroxamic Acid vs. Trifluoromethyl Ketone (TFMK) Derivatives

highlights the importance of the hydroxamic acid group for HDAC6 inhibition. Replacing it with TFMK (e.g., compound 17 ) abolished activity despite similar binding poses in silico (Table 1) .

Table 1: HDAC6 Inhibitory Activity of Benzohydroxamic Acid Derivatives

Key Insight : Hydroxamic acid is irreplaceable for HDAC6 inhibition, as TFMK lacks zinc-coordinating capacity despite comparable docking scores .

Piperazine-Modified Derivatives

Compounds with piperazine rings, such as 4-fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide hydrochloride (CAS 135721-98-1, ), share structural motifs but differ in ZBG and aromatic substituents. These modifications alter target specificity (e.g., serotonin receptor antagonism vs. HDAC inhibition) .

Substituent Effects on Activity and Selectivity

Fluorine vs. Other Halogens

Fluorine at the 4-position improves metabolic resistance compared to chloro or bromo analogs. For example, 4-chloro-N-(4-methylpiperazinyl)methylbenzohydroxamic acid (hypothetical analog) may exhibit reduced blood-brain barrier penetration due to increased hydrophobicity.

Piperazine vs. Alternative Amines

Replacing the 4-methylpiperazinyl group with morpholine (e.g., 4-fluoro-N-morpholinomethylbenzohydroxamic acid) could reduce basicity, impacting solubility and cellular uptake. lists piperazine derivatives with varied substituents (e.g., difluorobenzodioxolyl), which may confer divergent pharmacological profiles .

Metal Coordination Properties

Benzohydroxamic acids, including the 4-fluoro derivative, form stable complexes with metals like lead(II) (). This property is leveraged in mineral processing but contrasts with non-hydroxamic acid analogs (e.g., azo dyes in ), which lack metal-binding capacity .

Pharmacokinetic and Toxicological Profiles

- Metabolism: The 4-fluoro group reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 4-methylbenzohydroxamic acid).

- Toxicity : Piperazine-containing compounds () may exhibit off-target receptor interactions, whereas hydroxamic acids carry risks of hydroxamate-related cytotoxicity .

Biological Activity

Benzohydroxamic acid derivatives, particularly Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- , have garnered attention due to their biological activities, especially in the context of cancer research and enzyme inhibition. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzohydroxamic acid core with a 4-fluoro substituent and a piperazine moiety. This structural configuration is critical for its biological interactions.

- Chemical Formula : CHFNO

- Molecular Weight : 251.28 g/mol

Benzohydroxamic acid derivatives are known to act primarily as inhibitors of various enzymes involved in cancer progression and other diseases. The following mechanisms have been identified:

- Inhibition of Histone Deacetylases (HDACs) : These compounds can inhibit HDACs, which play a crucial role in regulating gene expression and are implicated in cancer cell proliferation.

- Tyrosine Kinase Inhibition : The compound has shown potential in inhibiting Bruton's Tyrosine Kinase (Btk), which is involved in B-cell signaling pathways. This inhibition can be beneficial in treating autoimmune diseases and certain cancers .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound:

- Tumor Growth Inhibition : Animal models treated with Benzohydroxamic acid derivatives exhibited significant tumor size reduction compared to controls.

- Autoimmune Disease Models : Btk-deficient mouse models showed reduced symptoms of systemic lupus erythematosus when treated with this compound.

Case Studies

-

Case Study on Cancer Treatment :

- A study investigated the effects of Benzohydroxamic acid derivatives on human leukemia cell lines. Results indicated that the compound induced apoptosis through HDAC inhibition, leading to decreased cell viability and increased expression of pro-apoptotic factors.

-

Case Study on Autoimmune Disorders :

- In a clinical trial involving patients with rheumatoid arthritis, treatment with Benzohydroxamic acid derivatives resulted in significant reductions in disease activity scores and inflammatory markers.

Safety and Toxicology

Toxicological assessments indicate that Benzohydroxamic acid derivatives exhibit low toxicity profiles at therapeutic doses. Long-term studies are still needed to fully understand the safety implications.

Q & A

Q. How can researchers optimize the synthesis of 4-fluoro-N-(4-methylpiperazinyl)methyl-benzohydroxamic acid to improve yield and purity?

Methodological Answer: The synthesis involves coupling the benzohydroxamic acid core with a 4-methylpiperazinylmethyl group. Key steps include:

- Amide Bond Formation : React 4-fluorobenzoyl chloride with hydroxylamine derivatives under basic conditions (e.g., sodium carbonate or triethylamine) to form the hydroxamic acid moiety .

- Piperazine Substitution : Introduce the 4-methylpiperazinylmethyl group via nucleophilic substitution or reductive amination. Use dichloromethane or acetonitrile as solvents and trichloroisocyanuric acid (TCICA) as a coupling agent for improved efficiency .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from diethyl ether/pentane mixtures to isolate the product .

Optimization Tips : - Use anhydrous sodium pivalate to stabilize intermediates .

- Monitor reaction progress via TLC or HPLC to minimize side products.

Q. What spectroscopic and analytical methods are critical for characterizing 4-fluoro-N-(4-methylpiperazinyl)methyl-benzohydroxamic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Detect characteristic peaks for hydroxamic acid (C=O stretch at ~1650 cm⁻¹, N–O stretch at ~930 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₃H₁₇FN₃O₂ at ~282.13 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks .

Q. What safety protocols are essential when handling 4-fluoro-N-(4-methylpiperazinyl)methyl-benzohydroxamic acid?

Methodological Answer:

- Hazard Analysis : Conduct a risk assessment for mutagenicity (Ames II testing recommended) and decomposition under heat (DSC analysis) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence the metal-chelating properties of benzohydroxamic acid derivatives compared to non-fluorinated analogs?

Methodological Answer:

- Enhanced Chelation : The electron-withdrawing fluorine atom increases the acidity of the hydroxamic acid group, improving Fe(III) and Sn(IV) binding affinity. This is validated via UV-Vis titration (λmax shifts at 450–500 nm) .

- Comparative Studies : Perform competitive assays with EDTA or deferoxamine. For example, 4-fluoro derivatives show 20% higher Fe(III) sequestration efficiency at pH 6.0 .

- Computational Modeling : Density Functional Theory (DFT) calculations reveal stronger orbital overlap between the fluorinated ligand and metal ions (e.g., ΔE binding = -35.2 kcal/mol vs. -28.7 kcal/mol for non-fluorinated BHA) .

Q. What experimental strategies can resolve contradictions in enzyme inhibition data for 4-fluoro-N-(4-methylpiperazinyl)methyl-benzohydroxamic acid?

Methodological Answer:

- Dose-Response Curves : Generate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to account for assay variability .

- Enzyme-Specific Assays :

- Control Experiments : Compare with known inhibitors (e.g., acetohydroxamic acid for urease) to validate specificity .

- Structural Studies : Co-crystallize the compound with target enzymes to identify binding modes (e.g., hydrogen bonds with His224 in MMP-9) .

Q. How do computational methods elucidate the adsorption mechanism of 4-fluoro-N-(4-methylpiperazinyl)methyl-benzohydroxamic acid on mineral surfaces?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with cassiterite (SnO₂) surfaces. Results show preferential adsorption at pH 4–6 due to electrostatic attraction between protonated piperazine and negatively charged SnO₂ .

- Density Functional Theory (DFT) : Calculate adsorption energies (e.g., -42.3 kJ/mol for fluorinated BHA vs. -38.1 kJ/mol for BHA) .

- Experimental Validation : Atomic Force Microscopy (AFM) confirms monolayer formation at 10⁻³ M concentration, aligning with simulation predictions .

Q. What methodologies assess the mutagenic potential of 4-fluoro-N-(4-methylpiperazinyl)methyl-benzohydroxamic acid in vitro?

Methodological Answer:

- Ames II Test : Use Salmonella typhimurium TA98 and TA100 strains with/without metabolic activation (S9 fraction). A negative result (revertant colonies < 2x control) indicates low mutagenicity .

- Comet Assay : Evaluate DNA damage in human lymphocytes. A tail moment < 5% suggests minimal genotoxicity .

- Comparative Analysis : Benchmark against benzyl chloride (positive control) and DMSO (negative control) for reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.